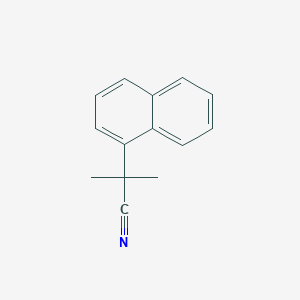

2-Methyl-2-(naphthalen-1-yl)propanenitrile

Descripción general

Descripción

2-Methyl-2-(naphthalen-1-yl)propanenitrile is a chemical compound that is part of a broader class of organic compounds involving naphthalene moieties with additional functional groups. The compound is of interest due to its potential applications in organic synthesis and material science. The naphthalene core provides aromaticity, which is a key feature for the stability and reactivity of the compound.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been explored in various studies. For instance, the synthesis of alkylphenanthrenes from naphthylalkylidenemalonodinitriles has been achieved through the annulation of the naphthalene system. This process involves the use of dicyanovinyl moieties as active electrophiles in concentrated sulfuric acid, followed by condensation with malonodinitrile and cyclization to yield various aminonitriles. These aminonitriles are then converted to their respective methylphenanthrenes through hydrolysis, decarboxylation, and diazotization reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-2-(naphthalen-1-yl)propanenitrile has been characterized using various spectroscopic techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was studied using XRD, FT-IR, UV-Vis, and NMR. Theoretical calculations, including density functional theory (DFT), were employed to understand the local and global chemical activities, providing insights into the electrophilic and nucleophilic nature of the compound .

Chemical Reactions Analysis

The reactivity of naphthalene derivatives in chemical reactions has been documented. For instance, the photochemical cycloaddition reactions between acrylonitrile and various methyl-naphthalenes, including 2-methyl-naphthalene, have been studied. These reactions yield different photoadducts, such as tetrahydrocyclobutanaphthalenes and dihydroethanonaphthalenes, depending on the substitution pattern on the naphthalene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of substituents like methyl groups and nitriles can affect properties such as solubility, melting point, and reactivity. Theoretical studies, including DFT and HF methods, have been used to predict these properties by analyzing bond lengths, bond angles, dihedral angles, and molecular orbitals. Experimental techniques complement these theoretical predictions and provide a comprehensive understanding of the compound's behavior .

Relevant Case Studies

Case studies involving the synthesis and application of naphthalene derivatives highlight the versatility of these compounds. For example, nano magnetite (Fe3O4) has been used as a catalyst for the one-pot synthesis of naphthalene derivatives under ultrasound irradiation, demonstrating the potential for efficient and sustainable chemical processes . Additionally, the antioxidant properties of alkylaminophenol compounds derived from naphthalene suggest potential applications in drug development .

Aplicaciones Científicas De Investigación

Electronic and Photonic Materials

One significant application of naphthalene derivatives, like those related to "2-Methyl-2-(naphthalen-1-yl)propanenitrile," is in the development of electronic and photonic materials. Altmayer et al. (2001) synthesized donor−acceptor-substituted molecules using naphthalene derivatives, which showed efficient photoinduced electron transfer, especially in naphthalene and pyrene derivatives. These materials are crucial for organic electronics and photonics, demonstrating potential in light-emitting diodes (LEDs) and solar cells due to their ability to facilitate electron transfer processes efficiently (Altmayer, Gaa, Gleiter, Rominger, Kurzawa, & Schneider, 2001).

Environmental Sensing and Detection

Naphthalene-based compounds are also employed in environmental sensing and detection. Han et al. (2015) reported the development of a naphthalene-based fluorescent chemodosimeter for the selective and sensitive detection of mercury ions in aqueous solutions. This application is crucial for monitoring and managing environmental pollution, offering a fast and efficient method to detect hazardous metals in water sources (Han, Yang, Wu, Chen, Zhou, & Xia, 2015).

Material Synthesis and Chemical Reactions

The structural features of naphthalene derivatives make them valuable in material synthesis and facilitating specific chemical reactions. Jin et al. (2021) explored the formation chemistry of polycyclic aromatic hydrocarbons (PAHs) from α-methyl-naphthalene, providing insights into the pyrolysis processes that are fundamental in petrochemical industries and for understanding soot particle formation. This research highlights the role of naphthalene derivatives in industrial applications and environmental science (Jin, Hao, Yang, Guo, Zhang, Cao, & Farooq, 2021).

Catalysis

Naphthalene derivatives have been investigated for their catalytic properties as well. Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene derivatives under ultrasound irradiation, showcasing the efficiency of naphthalene-based compounds in catalyzing multi-component reactions. This research is significant for the development of new synthetic routes in organic chemistry, offering greener and more efficient methodologies (Mokhtary & Torabi, 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

Propiedades

IUPAC Name |

2-methyl-2-naphthalen-1-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFMNNIMYGEOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)

![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)

![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)